2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of acetic acid and features an amino group and an ethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride typically involves the reaction of 4-ethylphenylacetonitrile with ammonia, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylacetic acid hydrochloride: Lacks the ethyl group on the phenyl ring.
2-Amino-2-(4-methylphenyl)acetic acid hydrochloride: Features a methyl group instead of an ethyl group on the phenyl ring.
2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride: Contains a chlorine atom on the phenyl ring.
Uniqueness
2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules.
Properties
CAS No. |
1141934-66-8 |
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Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
2-amino-2-(4-ethylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-7-3-5-8(6-4-7)9(11)10(12)13;/h3-6,9H,2,11H2,1H3,(H,12,13);1H |
InChI Key |
FSNGHHCXIMCMJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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